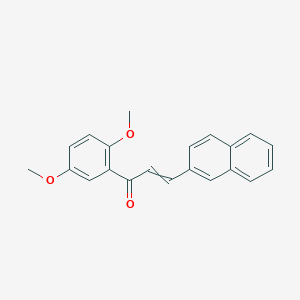![molecular formula C14H8BrCl B14202269 1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene CAS No. 832744-22-6](/img/structure/B14202269.png)
1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene is an organic compound that features a bromophenyl group attached to an ethynyl linkage, which is further connected to a chlorobenzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene typically involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the bromophenyl and ethynyl groups . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar cross-coupling techniques but optimized for larger batches. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making the process more suitable for commercial production.
化学反応の分析
Types of Reactions: 1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups.
科学的研究の応用
1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism by which 1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene exerts its effects involves its interaction with various molecular targets. The ethynyl linkage allows for the formation of stable carbon-carbon bonds, which can influence the reactivity and stability of the compound. The bromine and chlorine atoms can participate in halogen bonding, affecting the compound’s behavior in different environments.
類似化合物との比較
- 1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene
- 1-[(3-Bromophenyl)ethynyl]-4-chlorobenzene
- 1-[(3-Bromophenyl)ethynyl]-2-fluorobenzene
Uniqueness: 1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
832744-22-6 |
|---|---|
分子式 |
C14H8BrCl |
分子量 |
291.57 g/mol |
IUPAC名 |
1-bromo-3-[2-(2-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrCl/c15-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)16/h1-7,10H |
InChIキー |
OVJBHMMNSYIRKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)

![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
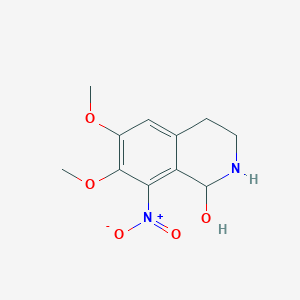
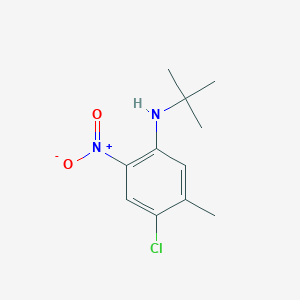
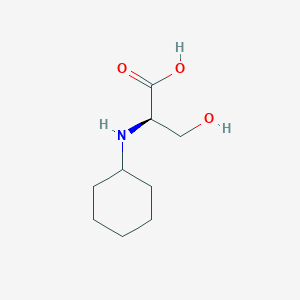
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
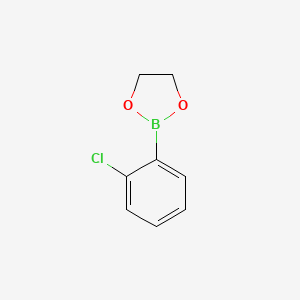

![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
